molecular formula C11H12F2N2O B2873545 3-Amino-1-(3,4-difluorophenyl)piperidin-2-one CAS No. 1344206-90-1

3-Amino-1-(3,4-difluorophenyl)piperidin-2-one

Cat. No.: B2873545
CAS No.: 1344206-90-1
M. Wt: 226.227
InChI Key: HFTDUJSOBILYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3,4-difluorophenyl)piperidin-2-one is a chemical compound built around the privileged piperidin-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The molecule features a 3-amino group and a 3,4-difluorophenyl moiety at the N1 position, making it a versatile building block for the synthesis of more complex, biologically active molecules . The incorporation of fluorine atoms is a strategic maneuver in modern drug design, as it can profoundly influence a compound's properties by enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to target proteins . This specific aminopiperidinone derivative serves as a key intermediate in exploratory research. Analogous compounds containing the 3-aminopiperidin-2-one core have been investigated for a range of pharmacological activities. For instance, such scaffolds have been utilized in the development of renin inhibitors for hypertension and as core structures in novel opioid receptor ligands, showing high selectivity for the μ-opioid receptor . Furthermore, piperidinone-based compounds are being actively researched as potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the potential treatment of migraine and as macrocyclic orexin receptor agonists for neurological disorders such as narcolepsy and insomnia . Researchers can leverage this compound to fine-tune physicochemical and pharmacological properties by introducing various substituents, enabling structure-activity relationship (SAR) studies across multiple therapeutic areas . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

3-amino-1-(3,4-difluorophenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-8-4-3-7(6-9(8)13)15-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTDUJSOBILYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Amino-1-(3,4-difluorophenyl)piperidin-2-one typically involves the reaction of 3,4-difluoroaniline with piperidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

3-Amino-1-(3,4-difluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-1-(3,4-difluorophenyl)piperidin-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4-difluorophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorophenyl-Substituted Piperidin-2-one Derivatives

3-Amino-1-(2,4-difluorophenyl)piperidin-2-one (CID 64236226)
  • Molecular Formula : C₁₁H₁₂F₂N₂O (identical to the target compound)
  • Structural Differences : Fluorine atoms at positions 2 and 4 on the phenyl ring vs. 3 and 4 in the target compound.
  • Physicochemical Properties: Predicted collision cross-section (CCS) for [M+H]+: 150.7 Ų (vs.
  • Implications: The positional isomerism of fluorine atoms may alter electronic properties and binding affinity to biological targets.
(3S,5S)-3-Amino-5-(2,3-difluorophenyl)-1-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]piperidin-2-one
  • Molecular Formula : C₁₄H₁₄F₅N₂O₂
  • Structural Differences : Additional trifluoro-2-hydroxypropyl group at position 1 and 2,3-difluorophenyl at position 3. Stereochemistry (3S,5S,2S) is specified .
  • Key Data :
    • MS: m/z = 339.1 (M+1) .
  • This compound is synthesized as a pharmaceutical intermediate, highlighting the role of fluorinated piperidin-2-ones in drug development.

Piperidin-2-one Derivatives with Varied Substituents

3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one (CID 64236451)
  • Molecular Formula : C₁₃H₁₅F₃N₂O
  • Structural Differences : A benzyl group with a 3-(trifluoromethyl) substituent replaces the 3,4-difluorophenyl group .
  • Implications : The trifluoromethyl group significantly enhances lipophilicity (logP ~2.5 estimated), which may improve membrane permeability but reduce aqueous solubility.
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one (CAS 1404976-28-8)
  • Molecular Formula : C₁₃H₁₇FN₂O
  • Structural Differences : A 4-fluorophenyl-ethyl group replaces the 3,4-difluorophenyl .
  • Physicochemical Properties :
    • Density: 1.173 g/cm³
    • Predicted pKa: 8.69 .

Pyrrolidin-2-one and Other Heterocyclic Analogs

4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (CAS 1105195-46-7)
  • Molecular Formula : C₁₀H₁₁FN₂O
  • Structural Differences : Pyrrolidin-2-one (5-membered ring) vs. piperidin-2-one (6-membered ring) .
  • However, the reduced ring size may decrease metabolic stability.

Biological Activity

3-Amino-1-(3,4-difluorophenyl)piperidin-2-one is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a 3,4-difluorophenyl moiety. Its molecular formula is C11H12F2N2OC_{11}H_{12}F_2N_2O, and it has a molecular weight of approximately 232.23 g/mol. The presence of fluorine atoms enhances its lipophilicity, potentially improving its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group and fluorine atoms play crucial roles in binding to these targets, influencing the compound's pharmacological effects.

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can lead to therapeutic effects in conditions such as inflammation and cancer.
  • Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and contributing to its biological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it showed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.
  • Analgesic Effects : Preliminary studies suggest potential analgesic effects, warranting further investigation into its use for pain management.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

  • Cytotoxicity Studies :
    • A study assessed the cytotoxic effects of various piperidine derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines (Table 1).
    CompoundCell LineIC50 (µM)
    This compoundFaDu (hypopharyngeal)15
    Reference Drug (Bleomycin)FaDu20
  • Mechanism Exploration :
    • Research focusing on the mechanism revealed that the compound inhibits specific kinases involved in cancer progression, leading to reduced cell proliferation .
  • Pharmacological Evaluation :
    • In vivo studies demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects in animal models .

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